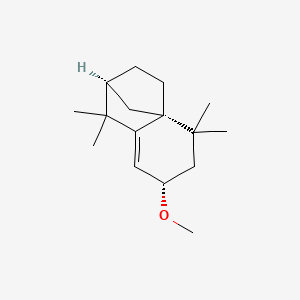

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

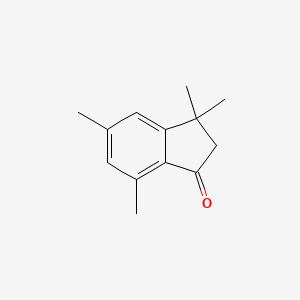

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- is a complex organic compound with the molecular formula C16H26O. It is characterized by its unique structure, which includes a methanonaphthalene core with multiple substituents.

Méthodes De Préparation

The synthesis of 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- involves several steps. Typically, the synthetic route includes the following stages:

Formation of the Methanonaphthalene Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: Various substituents, such as methoxy and methyl groups, are introduced through reactions like alkylation and methoxylation.

Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Analyse Des Réactions Chimiques

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or amines, into the molecule

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties .

Mécanisme D'action

The mechanism by which 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar compounds to 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-methoxy-1,1,5,5-tetramethyl-, (2S,4aR,7S)- include other methanonaphthalene derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and physical properties, leading to unique applications and behaviors. Examples of similar compounds include:

- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-hydroxy-1,1,5,5-tetramethyl-

- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-7-ethoxy-1,1,5,5-tetramethyl- .

These comparisons highlight the uniqueness of each compound and their potential for diverse applications.

Propriétés

Numéro CAS |

393517-28-7 |

|---|---|

Formule moléculaire |

C16H26O |

Poids moléculaire |

234.38 g/mol |

Nom IUPAC |

(1R,4S,8S)-4-methoxy-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |

InChI |

InChI=1S/C16H26O/c1-14(2)10-12(17-5)8-13-15(3,4)11-6-7-16(13,14)9-11/h8,11-12H,6-7,9-10H2,1-5H3/t11-,12+,16-/m0/s1 |

Clé InChI |

VIHCRGZIINXRHA-OZVIIMIRSA-N |

SMILES isomérique |

CC1(C[C@@H](C=C2[C@@]13CC[C@@H](C3)C2(C)C)OC)C |

SMILES canonique |

CC1(CC(C=C2C13CCC(C3)C2(C)C)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)